molecular formula C31H48O3 B2607097 Ursonic acid methyl ester CAS No. 989-72-0

Ursonic acid methyl ester

Cat. No.: B2607097
CAS No.: 989-72-0
M. Wt: 468.722
InChI Key: OGCQKMJALQHROV-ZOPQKVJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ursonic acid methyl ester is a derivative of ursolic acid, a pentacyclic triterpenoid commonly found in various plants. Ursolic acid is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The methyl ester derivative is synthesized to enhance the bioavailability and solubility of ursolic acid, making it more effective for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ursonic acid methyl ester typically involves the esterification of ursolic acid. One common method is the reaction of ursolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process converts the carboxylic acid group of ursolic acid into a methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ursonic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form in the presence of aqueous acid or base.

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Ursolic acid and methanol.

    Oxidation: Various oxidized derivatives, depending on the specific conditions.

    Reduction: Ursonic acid alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ursonic acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various derivatives with enhanced properties.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Comparison with Similar Compounds

Ursonic acid methyl ester can be compared with other similar compounds, such as:

    Oleanolic Acid Methyl Ester: Another pentacyclic triterpenoid with similar pharmacological properties but different structural features.

    Betulinic Acid Methyl Ester: Known for its anticancer and antiviral activities, it shares some structural similarities with this compound.

    Asiatic Acid Methyl Ester: Exhibits anti-inflammatory and wound-healing properties, similar to this compound.

Uniqueness: this compound is unique due to its specific modifications that enhance its bioavailability and solubility, making it more effective for various applications compared to its parent compound, ursolic acid.

Properties

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQKMJALQHROV-ZOPQKVJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.